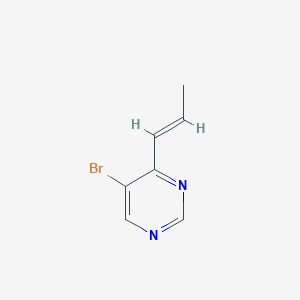

5-Bromo-4-(prop-1-enyl)pyrimidine

Description

Contextual Significance of Pyrimidine (B1678525) Core in Organic Chemistry

The pyrimidine ring system is a cornerstone of organic chemistry and biochemistry. nih.gov As a heterocyclic aromatic compound with two nitrogen atoms at the 1 and 3 positions of a six-membered ring, it forms the structural basis for a vast array of natural and synthetic compounds. nih.govmicrobenotes.com Most notably, the pyrimidine bases—cytosine, thymine, and uracil—are essential components of nucleic acids (DNA and RNA), playing a critical role in the storage and transmission of genetic information. microbenotes.comfiveable.me

Beyond its role in genetics, the pyrimidine scaffold is present in various vitamins, such as thiamine (B1217682) (vitamin B1), and is a key structural feature in many pharmaceuticals. nih.govresearchgate.net Its derivatives have been developed as antimicrobial, antiviral, and anticancer agents, highlighting the broad therapeutic potential of this heterocyclic system. nih.govmdpi.com The π-deficient nature of the pyrimidine ring, a result of the electronegative nitrogen atoms, influences its reactivity, making it susceptible to nucleophilic substitution, a property often exploited in chemical synthesis. wikipedia.org

Overview of Halogenated Pyrimidine Derivatives

The introduction of a halogen atom onto the pyrimidine ring significantly alters its chemical and physical properties. rsc.org Halogenation is a key strategy in medicinal chemistry to modulate a molecule's functional properties, including its geometry, polarizability, and electron affinity. rsc.org Brominated pyrimidines, such as 5-bromopyrimidine (B23866), are particularly useful intermediates in organic synthesis. The bromine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the construction of more complex molecules. ontosight.ai

In a biological context, halogenated pyrimidines have been investigated for their potential as therapeutic agents. nih.gov For instance, they can act as radiosensitizers, enhancing the effectiveness of radiation therapy in cancer treatment by being incorporated into the DNA of tumor cells. rsc.orgnih.gov The presence of a halogen can also influence a compound's binding affinity to biological targets and its metabolic stability. rsc.orgacs.org

Importance of Alkene Functionality in Heterocyclic Synthesis

The alkene functional group, characterized by a carbon-carbon double bond, is a highly versatile and reactive moiety in organic synthesis. cambridge.orgnumberanalytics.com This double bond, consisting of a sigma and a pi bond, is readily susceptible to a variety of chemical transformations. numberanalytics.com Alkenes can undergo addition reactions, where atoms are added across the double bond, as well as oxidation, reduction, and cycloaddition reactions. smolecule.comcambridge.org

In the context of heterocyclic compounds, the alkene functionality serves as a valuable synthon for the construction and modification of ring systems. rsc.org The presence of an alkene, such as the prop-1-enyl group in 5-Bromo-4-(prop-1-enyl)pyrimidine, provides a site for further functionalization. This allows for the introduction of new atoms and molecular fragments, leading to the synthesis of a diverse range of derivatives with potentially novel properties. cambridge.orgrsc.org The stereochemistry of the alkene can also play a crucial role in determining the reactivity and biological activity of the molecule. numberanalytics.com

Scope and Objectives of Research on this compound

Research on this compound is multifaceted, with objectives spanning from fundamental synthetic chemistry to potential applications in medicinal chemistry. A primary goal is to explore the reactivity of this compound, utilizing the bromo and prop-1-enyl groups as handles for the synthesis of novel pyrimidine derivatives. smolecule.com This involves investigating a range of chemical transformations, including substitution and cross-coupling reactions at the bromine-substituted position and various reactions of the alkene moiety. smolecule.com

Another key objective is to evaluate the biological potential of this compound and its derivatives. Given the known bioactivity of pyrimidine-based compounds, there is significant interest in assessing their efficacy as potential therapeutic agents, particularly in areas such as cancer research. smolecule.comnih.gov Studies have explored its potential as a kinase inhibitor, a class of drugs often used in cancer therapy. smolecule.com The research aims to establish a structure-activity relationship, understanding how modifications to the core structure impact its biological function.

| Property | Value |

| Molecular Formula | C7H7BrN2 |

| Molecular Weight | 201.05 g/mol |

| Calculated Partition Coefficient (logP) | 2.34 |

| Calculated HOMO Energy | -6.24 eV |

| Calculated LUMO Energy | -2.18 eV |

| Calculated Energy Gap | 4.06 eV |

| Calculated Molecular Surface Area | 234.7 Ų |

| Calculated Molecular Volume | 187.3 ų |

| Calculated Molecular Polarizability | 17.8 ų |

| This table presents calculated physicochemical and molecular descriptors for this compound, indicating its potential for drug-like properties and moderate chemical reactivity. smolecule.com |

Structure

3D Structure

Properties

CAS No. |

1375303-41-5 |

|---|---|

Molecular Formula |

C7H7BrN2 |

Molecular Weight |

199.05 g/mol |

IUPAC Name |

5-bromo-4-[(E)-prop-1-enyl]pyrimidine |

InChI |

InChI=1S/C7H7BrN2/c1-2-3-7-6(8)4-9-5-10-7/h2-5H,1H3/b3-2+ |

InChI Key |

PZOVTPZPTVIKEH-NSCUHMNNSA-N |

SMILES |

CC=CC1=NC=NC=C1Br |

Isomeric SMILES |

C/C=C/C1=NC=NC=C1Br |

Canonical SMILES |

CC=CC1=NC=NC=C1Br |

Origin of Product |

United States |

Retrosynthetic Analysis and Synthetic Methodologies for 5 Bromo 4 Prop 1 Enyl Pyrimidine

General Strategies for Pyrimidine (B1678525) Ring Construction

The pyrimidine ring, a fundamental scaffold in numerous biologically active molecules, can be assembled through several reliable strategies. wikipedia.orgadvancechemjournal.com These methods generally involve the condensation of two key building blocks that together provide the necessary atoms to form the heterocyclic ring.

A prevalent and versatile method for pyrimidine synthesis involves the condensation of a three-carbon (C3) dielectrophilic unit with a component containing a nitrogen-carbon-nitrogen (N-C-N) fragment. organic-chemistry.orgresearchgate.net The N-C-N component is typically an amidine, urea (B33335), or guanidine (B92328) derivative, while the C3 unit is often a 1,3-dicarbonyl compound or its synthetic equivalent. organic-chemistry.orgresearchgate.net For instance, the reaction of a β-dicarbonyl compound with an amidine is a classic approach to yield 2-substituted pyrimidines. organic-chemistry.org Similarly, using urea or thiourea (B124793) leads to the formation of 2-pyrimidinones or 2-thiopyrimidines, respectively. organic-chemistry.org The choice of these precursors allows for the direct incorporation of desired substituents onto the pyrimidine ring during its formation.

A specific example involves the reaction of 2-bromomalonaldehyde (B19672) with an amidine compound in a one-step reaction to produce 5-bromo-2-substituted pyrimidines. google.com This method is noted for its simplicity, safety, and cost-effectiveness, making it suitable for larger-scale production. google.com

| N-C-N Fragment | C3 Unit Example | Resulting Pyrimidine Type |

| Amidine | 1,3-Diketone | 2-Substituted Pyrimidine |

| Urea | β-Ketoester | 2-Pyrimidinone |

| Guanidine | Malonic Ester | 2-Aminopyrimidine |

| Thio-urea | Ethyl Acetoacetate | 2-Thiouracil derivative |

This table provides examples of common building blocks used in condensation reactions for pyrimidine synthesis.

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like pyrimidines in a single synthetic operation. nrochemistry.com These reactions combine three or more starting materials in a one-pot process, avoiding the isolation of intermediates and often leading to high yields and structural diversity. nrochemistry.comnih.govnih.gov

An innovative iridium-catalyzed multicomponent synthesis allows for the regioselective formation of pyrimidines from amidines and up to three different alcohols. nih.govnih.gov This process proceeds through a sequence of condensation and dehydrogenation steps. nih.govnih.gov Another example is the Biginelli reaction, a well-known MCR that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. organic-chemistry.org Such approaches are highly valued for their ability to rapidly generate libraries of substituted pyrimidines for screening purposes. nih.govnih.gov

| Reaction Name | Components | Product Type |

| Iridium-catalyzed MCR | Amidine, Alcohols | Substituted Pyrimidines |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Dihydropyrimidinones |

| Copper-catalyzed Annulation | α,β-Unsaturated Ketoxime, Nitrile | Trisubstituted Pyrimidines organic-chemistry.org |

This table highlights selected multicomponent reactions for the synthesis of pyrimidine derivatives.

Direct Synthesis of 5-Bromo-4-(prop-1-enyl)pyrimidine

The direct synthesis of this compound can be approached through a retrosynthetic analysis that disconnects the target molecule into simpler, more readily available precursors. A logical approach involves first constructing a pyrimidine ring with the appropriate substituents or functional groups that can be later converted to the desired bromo and prop-1-enyl moieties.

A plausible retrosynthetic route would involve the disconnection of the C4-alkenyl bond, suggesting a precursor such as a 4-halopyrimidine or a pyrimidine-4-carbaldehyde. Another key disconnection is the C5-Br bond, which points to a bromination step on a pre-formed 4-(prop-1-enyl)pyrimidine scaffold.

The introduction of a bromine atom at the C-5 position of the pyrimidine ring is a common transformation. The C-5 position is generally the most susceptible to electrophilic substitution due to the electron-withdrawing nature of the two nitrogen atoms in the ring. organic-chemistry.org

Several brominating agents can be employed for this purpose. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of pyrimidines. nih.gov The reaction is often carried out in a suitable solvent like dimethylformamide (DMF). nih.gov Another effective brominating agent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), which can efficiently brominate uridine (B1682114) and cytidine (B196190) derivatives at the C-5 position. nih.gov The use of bromine in acetic acid is also a viable method for the C-5 bromination of pyrimidinone derivatives. nih.gov

A patent describes a method for preparing 5-bromo-2-substituted pyrimidine compounds by reacting 2-bromomalonaldehyde with amidine compounds. google.com This approach introduces the bromo substituent at the C-5 position during the ring formation itself.

| Brominating Agent | Substrate Example | Reference |

| N-Bromosuccinimide (NBS) | Uracil derivatives | nih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Uridine, Cytidine | nih.gov |

| Bromine in Acetic Acid | 2-Amino-4(3H)-pyrimidinones | nih.gov |

| 2-Bromomalonaldehyde | Amidine | google.com |

This table summarizes common reagents for the bromination of pyrimidine scaffolds.

The introduction of an alkenyl group, such as the prop-1-enyl moiety, at the C-4 position of a pyrimidine ring can be achieved through several modern cross-coupling and olefination reactions. The choice of method often depends on the available starting material, typically a 4-halopyrimidine or a pyrimidine with a C-4 carbonyl or related functional group.

Olefination reactions provide a direct route to form carbon-carbon double bonds and are thus highly suitable for installing the prop-1-enyl group. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are classic examples of such transformations. wikipedia.orgtcichemicals.comlumenlearning.commasterorganicchemistry.com

Wittig Reaction : This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide. wikipedia.orgorganic-chemistry.orglumenlearning.commasterorganicchemistry.com To synthesize this compound via this route, a 5-bromopyrimidine-4-carbaldehyde (B1390524) would be a key intermediate. This aldehyde could then react with ethyltriphenylphosphonium bromide in the presence of a strong base to form the desired alkene. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.orgorganic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. nrochemistry.comwikipedia.orgorganic-chemistry.orgslideshare.net This reaction typically favors the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org Similar to the Wittig approach, a 5-bromopyrimidine-4-carbaldehyde would be reacted with a stabilized phosphonate, such as diethyl ethylphosphonate, in the presence of a base to yield this compound. nrochemistry.comwikipedia.orgorganic-chemistry.org The byproducts of the HWE reaction are water-soluble, which often simplifies the purification process. wikipedia.org

Another powerful method for installing alkenyl groups is the Heck reaction . This palladium-catalyzed cross-coupling reaction joins an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.orgchim.itnih.govlibretexts.org In the context of synthesizing our target molecule, a 5-bromo-4-chloropyrimidine (B1279914) could be reacted with propene in the presence of a palladium catalyst and a base. The regioselectivity of the Heck reaction would be crucial in this case to ensure coupling at the C-4 position.

| Olefination/Coupling Reaction | Key Pyrimidine Precursor | Reagent for Prop-1-enyl Group |

| Wittig Reaction | 5-Bromopyrimidine-4-carbaldehyde | Ethyltriphenylphosphonium ylide |

| Horner-Wadsworth-Emmons Reaction | 5-Bromopyrimidine-4-carbaldehyde | Diethyl ethylphosphonate |

| Heck Reaction | 5-Bromo-4-halopyrimidine | Propene |

This table outlines potential olefination and coupling strategies for installing the prop-1-enyl group at the C-4 position of a 5-bromopyrimidine (B23866).

Chemo- and Regioselective Synthesis

The synthesis of this compound from precursors like 2,4-dichloro-5-bromopyrimidine or 4,5-dihalopyrimidines necessitates strict control over chemo- and regioselectivity. In dihalopyrimidines, the C4 position is generally more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions compared to the C2 position. nih.govacs.orgnih.gov This inherent reactivity can be exploited for the selective introduction of the propenyl group at the desired C4 position.

However, the choice of catalyst, ligands, and reaction conditions can influence this selectivity. nih.govresearchgate.net For instance, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely direct C2-selective cross-coupling in some 2,4-dihalopyrimidines, highlighting the importance of catalyst system design. nih.govacs.org For the synthesis of this compound, conditions favoring C4-functionalization are paramount. The presence of the bromo group at the C5 position can also influence the electronic properties of the pyrimidine ring and thus the regioselectivity of the coupling reaction. nih.gov

Indirect Synthetic Pathways via Precursor Modification

Beyond direct cross-coupling to form the final product, indirect pathways involving the modification of pyrimidine precursors offer alternative synthetic routes.

Functionalization of Bromo-Substituted Pyrimidines

Starting with a readily available bromo-substituted pyrimidine, such as 5-bromopyrimidine or 2,4-dichloro-5-bromopyrimidine, the focus shifts to introducing the prop-1-enyl group at the C4 position. nih.gov This can be achieved through a variety of functionalization reactions. For instance, if starting with 5-bromo-2,4-dichloropyrimidine, a selective cross-coupling at the more reactive C4 position can be performed. mdpi.com Alternatively, functionalization at the C4 position of pyrimidine nucleosides has been achieved via activation of the amide group. nih.gov Electrophilic alkylation of arenes with 5-bromopyrimidine has also been reported, suggesting the possibility of activating the C4 position for subsequent reactions. researchgate.netnih.gov

Aryl and vinyl groups have been successfully introduced at the C4 position of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, which is structurally related to pyrimidine, using various cross-coupling reactions. nih.gov

Transformations of Prop-1-enyl Containing Pyrimidines

An alternative retrosynthetic approach involves first synthesizing 4-(prop-1-enyl)pyrimidine and then introducing the bromine atom at the C5 position. Electrophilic C-substitution on the pyrimidine ring typically occurs at the C5 position, which is the least electron-deficient. amazonaws.com Therefore, direct bromination of 4-(prop-1-enyl)pyrimidine could be a viable step.

Furthermore, once the this compound scaffold is assembled, the prop-1-enyl group itself can be further modified. For instance, the double bond could be hydrogenated to yield the corresponding propyl derivative or oxidized to form an aldehyde or carboxylic acid, providing access to a range of other functionalized pyrimidines.

Catalyst Systems and Reaction Conditions

The success of the cross-coupling strategies outlined above is highly dependent on the chosen catalyst system and the specific reaction conditions.

Transition-Metal Catalysis

Palladium complexes are the most widely used catalysts for the Suzuki, Heck, and Stille reactions. dntb.gov.uasigmaaldrich.comlibretexts.org

Table 1: Catalyst Systems for Cross-Coupling Reactions on Pyrimidine Scaffolds

| Cross-Coupling Reaction | Catalyst Precursor | Ligand(s) | Base | Solvent(s) | Temperature | Reference(s) |

| Suzuki-Miyaura | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene (B28343), Acetonitrile, 1,4-Dioxane (B91453) | 70-80 °C | mdpi.com |

| Suzuki-Miyaura | Pd(PPh₃)₄ | - | K₂CO₃, Na₂CO₃ | Toluene/H₂O, DMF | 80-120 °C | mdpi.com |

| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | DMF | 100 °C | rug.nl |

| Stille | Pd(PPh₃)₄ | - | - | Toluene | 100 °C | organic-chemistry.org |

| Suzuki-Miyaura | PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | 80 °C | nih.gov |

The choice of ligand plays a crucial role in determining the efficacy and selectivity of the coupling reaction. researchgate.net For instance, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can significantly influence the outcome. nih.govresearchgate.net In some cases, ligand-free conditions have also been successfully employed, particularly in Heck reactions. organic-chemistry.org The base is another critical component, with common choices including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). mdpi.commdpi.com Solvents typically range from polar aprotic (e.g., DMF, DMAc) to ethereal (e.g., THF, 1,4-dioxane) and aromatic (e.g., toluene), often in the presence of water. mdpi.commdpi.com Microwave irradiation has emerged as a valuable tool to accelerate these reactions, often leading to higher yields in shorter reaction times. mdpi.com

Organocatalysis and Acid/Base Catalysis

In the synthesis of the pyrimidine core and its subsequent functionalization, both organocatalysis and traditional acid/base catalysis play crucial roles.

Organocatalysis:

Organocatalysis offers a metal-free alternative for the construction of the pyrimidine ring. For instance, the synthesis of substituted pyrimidines can be achieved through an organocatalytic inverse-electron-demand Diels-Alder reaction of ketones with 1,3,5-triazine, facilitated by enamine catalysis. mdpi.com While not a direct synthesis of the target molecule, this methodology highlights the potential of organocatalysts to construct the core pyrimidine scaffold. Proline and its derivatives are common organocatalysts that can be employed in various C-C and C-N bond-forming reactions necessary for building the pyrimidine ring from acyclic precursors.

Acid/Base Catalysis:

Acid and base catalysis are fundamental in both the construction of the pyrimidine ring and its subsequent modification.

Acid Catalysis: The formation of the pyrimidine ring often involves condensation reactions that are catalyzed by acids. For instance, the synthesis of 2-substituted-5-bromopyrimidines can be achieved by reacting 2-bromomalondialdehyde with an amidine hydrochloride in a protic solvent like glacial acetic acid, which acts as both a solvent and an acid catalyst. google.com The synthesis of 5-bromopyrimidine itself can be achieved by treating 2-hydroxypyrimidine (B189755) with hydrobromic acid and hydrogen peroxide. google.com Furthermore, Lewis acids can catalyze the nucleophilic aromatic substitution of hydrogen (SNH) in 5-bromopyrimidine, allowing for the introduction of aryl or other groups at the 4-position.

Base Catalysis: Base-catalyzed reactions are also prevalent. The Suzuki-Miyaura cross-coupling, a key proposed step in the synthesis of this compound, requires a base to activate the boronic acid component. Common bases for this reaction include potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄). mdpi.com The choice of base can significantly impact the reaction yield and selectivity.

Solvent Effects and Reaction Optimization

The choice of solvent and the optimization of reaction parameters are critical for maximizing the yield and purity of this compound.

Solvent Effects:

The solvent plays a multifaceted role, influencing substrate solubility, reagent reactivity, and catalyst stability. In the context of the Suzuki-Miyaura coupling of a 5-bromo-4-chloropyrimidine with a propenylboronic acid, a variety of solvents can be considered.

| Solvent System | Typical Observations in Suzuki-Miyaura Couplings |

| Toluene/Water | A common biphasic system, often effective but can have solubility limitations. |

| 1,4-Dioxane/Water | A frequently used solvent that often provides good yields. mdpi.com |

| Acetonitrile/Water | A more polar option that can be beneficial for more polar substrates. mdpi.com |

| Tetrahydrofuran (THF)/Water | Another common choice, though its lower boiling point might limit the reaction temperature. |

| 2-Methyltetrahydrofuran (B130290) (MeTHF)/Water | A greener alternative to THF with better phase separation. |

The selection of the optimal solvent often requires experimental screening. For instance, in the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines, 1,4-dioxane was found to be a superior solvent compared to toluene and acetonitrile. mdpi.com

Reaction Optimization:

Optimizing a synthetic route involves systematically varying key parameters to achieve the desired outcome. For the proposed Suzuki-Miyaura coupling, several factors would need to be optimized:

Catalyst and Ligand: While palladium catalysts like Pd(PPh₃)₄ are commonly used, screening different palladium sources and phosphine ligands can significantly improve the reaction efficiency. mdpi.com

Base: The strength and nature of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence the rate of transmetalation and suppress side reactions. mdpi.com

Temperature: The reaction temperature needs to be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the starting materials or product.

Reactant Stoichiometry: The ratio of the boronic acid to the halopyrimidine can be adjusted to maximize the conversion of the limiting reagent.

Automated feedback systems and design of experiments (DoE) can be powerful tools for efficiently optimizing complex reactions like the Suzuki-Miyaura coupling by simultaneously varying multiple parameters. nih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. Several strategies can be applied to the synthesis of this compound to enhance its sustainability.

Microwave-Assisted Synthesis:

Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. nih.gov This technique has been successfully applied to palladium-catalyzed C-C coupling reactions, including the Suzuki-Miyaura coupling. organic-chemistry.org The reaction of 5-bromopyrimidine with various thiophene (B33073) derivatives has been optimized under microwave conditions.

Solvent-Free and Alternative Solvents:

Solvent-Free Reactions: Performing reactions without a solvent, often under microwave or ball-milling conditions, can dramatically reduce waste. Solvent-free Suzuki-Miyaura couplings have been reported, offering a significantly greener alternative. organic-chemistry.org

Greener Solvents: When a solvent is necessary, replacing hazardous solvents like dioxane with more environmentally friendly options such as 2-methyltetrahydrofuran (MeTHF) or even water is a key green chemistry principle. Water has been used as a solvent for Suzuki coupling reactions under microwave irradiation. researchgate.net

Catalyst Recycling:

The use of heterogeneous catalysts or catalysts that can be easily recovered and reused is another important aspect of green chemistry. While homogeneous palladium catalysts are common for Suzuki reactions, developing recyclable catalytic systems is an active area of research.

Atom Economy:

Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. Multicomponent reactions (MCRs) are particularly attractive in this regard as they can construct complex molecules in a single step from three or more reactants, often with high atom economy. organic-chemistry.org While a direct MCR for this compound may not be readily available, the development of such a process would be a significant advancement in its green synthesis.

Insufficient Data to Generate Article on this compound

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data concerning the chemical reactivity and transformation chemistry of this compound to generate a detailed and scientifically accurate article as requested.

The initial search aimed to gather information on the nucleophilic and electrophilic aromatic substitution reactions, ring-opening and rearrangement reactions, palladium-catalyzed cross-coupling reactions, and reductive debromination of the specified compound. However, the search results did not yield research findings directly pertaining to this compound.

While general principles and reactivity patterns of related bromopyrimidine systems and compounds undergoing similar transformations are documented, a direct extrapolation of these findings to this compound would be speculative and would not meet the required standards of scientific accuracy for the requested article. The specific influence of the 4-(prop-1-enyl) substituent on the reactivity of the pyrimidine ring and the bromo group is not detailed in the available literature.

Therefore, to adhere to the strict requirements of providing scientifically accurate and non-speculative content, the generation of the article based on the provided outline cannot be completed at this time. Further experimental research on this compound is necessary to provide the specific data required for a thorough and informative discussion of its chemical properties.

Chemical Reactivity and Transformation Chemistry of 5 Bromo 4 Prop 1 Enyl Pyrimidine

Transformations Involving the Bromo Substituent

Conversion to Other Halogens or Pseudohalides

The bromine atom at the C5 position of the pyrimidine (B1678525) ring is susceptible to substitution by other halogens or pseudohalides. This transformation is typically achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

One common method for halogen exchange is the Finkelstein reaction, which involves treating the bromo-substituted compound with an excess of a halide salt. wikipedia.org For instance, reacting 5-Bromo-4-(prop-1-enyl)pyrimidine with sodium iodide in a suitable solvent like acetone (B3395972) could potentially yield the corresponding 5-iodo-4-(prop-1-enyl)pyrimidine. The success of this equilibrium-driven reaction often relies on the precipitation of the less soluble sodium bromide. wikipedia.org Similarly, the introduction of fluorine can be accomplished using reagents like potassium fluoride (B91410) in polar aprotic solvents.

The conversion to pseudohalides, such as cyano (-CN), azido (B1232118) (-N3), or thiocyanato (-SCN) groups, can also be envisioned. These transformations often require a transition metal catalyst, typically palladium or copper, to facilitate the coupling between the bromopyrimidine and the pseudohalide source. For example, a cyanation reaction could be performed using a cyanide salt in the presence of a palladium catalyst.

A selective and practical method for bromine-metal exchange on bromoheterocycles, even those with acidic protons, has been developed using a combination of i-PrMgCl and n-BuLi under non-cryogenic conditions. nih.govmdpi.com This approach could be applicable for generating a lithiated pyrimidine species from this compound, which can then be reacted with various electrophiles to introduce other functionalities.

Table 1: Potential Halogen and Pseudohalide Exchange Reactions

| Starting Material | Reagent(s) | Potential Product | Reaction Type |

| This compound | NaI, acetone | 5-Iodo-4-(prop-1-enyl)pyrimidine | Finkelstein Reaction |

| This compound | KF, polar aprotic solvent | 5-Fluoro-4-(prop-1-enyl)pyrimidine | Halogen Exchange |

| This compound | CuCN or Pd catalyst/Zn(CN)2 | 5-Cyano-4-(prop-1-enyl)pyrimidine | Cyanation |

| This compound | NaN3, catalyst | 5-Azido-4-(prop-1-enyl)pyrimidine | Azidation |

C-H Activation and Functionalization at Adjacent Positions

The pyrimidine ring in this compound possesses C-H bonds that can be targeted for functionalization. Direct C-H activation has emerged as a powerful tool for the synthesis of complex heterocyclic compounds. nih.gov The positions adjacent to the existing substituents (C2 and C6) are of particular interest.

The electron-poor nature of the pyrimidine ring, further influenced by the electron-withdrawing bromine atom, makes these C-H bonds susceptible to certain types of activation. rsc.org Transition metal-catalyzed C-H functionalization, often employing ruthenium, rhodium, palladium, or nickel catalysts, is a common strategy. nih.govresearchgate.netmdpi.com These reactions can be directed by coordinating groups to achieve regioselectivity. nih.govmdpi.com In the case of this compound, the pyrimidine nitrogen atoms themselves can act as directing groups, facilitating functionalization at the C2 and C6 positions. nih.gov

For instance, direct arylation or alkenylation at the C2 or C6 position could potentially be achieved by reacting the substrate with an appropriate coupling partner in the presence of a suitable transition metal catalyst and additives. The regioselectivity between the C2 and C6 positions would likely be influenced by steric factors arising from the adjacent prop-1-enyl group and the bromo substituent.

Furthermore, deprotonative metalation using a strong base could generate a lithiated or magnesiated pyrimidine intermediate, which can then be quenched with an electrophile to introduce a new substituent. The regioselectivity of such a deprotonation would be governed by the relative acidities of the C-H protons on the ring.

Table 2: Potential C-H Functionalization Reactions

| Position | Reaction Type | Potential Reagent System | Potential Product |

| C2/C6 | Direct Arylation | Aryl halide, Pd or Ru catalyst | 2/6-Aryl-5-bromo-4-(prop-1-enyl)pyrimidine |

| C2/C6 | Direct Alkenylation | Alkene, Rh or Ru catalyst | 2/6-Alkenyl-5-bromo-4-(prop-1-enyl)pyrimidine |

| C2/C6 | Deprotonative Metalation | Strong base (e.g., LDA), then electrophile | 2/6-Substituted-5-bromo-4-(prop-1-enyl)pyrimidine |

Reactions of the Prop-1-enyl Side Chain

The prop-1-enyl group is an alkene and thus exhibits the characteristic reactivity of a carbon-carbon double bond, including addition, cycloaddition, metathesis, and radical reactions.

Addition Reactions (e.g., Halogenation, Hydrohalogenation, Epoxidation, Hydroxylation)

The double bond of the prop-1-enyl side chain can undergo various addition reactions. youtube.com

Halogenation: The addition of halogens like bromine (Br2) or chlorine (Cl2) across the double bond would result in a dihalogenated propyl side chain. youtube.comyoutube.comyoutube.comkhanacademy.orgyoutube.com This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would lead to the formation of a halogenated propyl group. The regioselectivity of this addition would follow Markovnikov's rule, with the hydrogen atom adding to the carbon with more hydrogen substituents and the halogen adding to the more substituted carbon. However, in the presence of peroxides, the radical addition of HBr can occur, leading to the anti-Markovnikov product.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the double bond into an epoxide, a three-membered ring containing an oxygen atom.

Hydroxylation: The double bond can be dihydroxylated to form a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO4) or cold, dilute potassium permanganate (B83412) (KMnO4). Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The prop-1-enyl group can participate as a 2π-electron component in cycloaddition reactions.

Diels-Alder Reaction: As a dienophile, the prop-1-enyl side chain can react with a conjugated diene to form a six-membered ring. wikipedia.orgsigmaaldrich.commasterorganicchemistry.comyoutube.comresearchgate.net The reactivity of the dienophile is enhanced by electron-withdrawing groups, and while the pyrimidine ring is electron-withdrawing, its effect on the remote double bond might be modest. The stereochemistry of the Diels-Alder reaction is concerted and stereospecific.

1,3-Dipolar Cycloadditions: The alkene can also react with 1,3-dipoles (e.g., azides, nitrile oxides, nitrones) to form five-membered heterocyclic rings. wikipedia.orgijrpc.comorganic-chemistry.orgnih.govresearchgate.net This type of reaction is a powerful tool for the synthesis of a wide variety of heterocyclic systems.

Olefin Metathesis

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. sigmaaldrich.comyoutube.com this compound could potentially undergo cross-metathesis with other alkenes in the presence of a ruthenium-based catalyst, such as a Grubbs catalyst. organic-chemistry.org This would allow for the modification of the prop-1-enyl side chain, for example, by introducing a longer alkyl chain or a functionalized group. However, it is known that N-heteroaromatics can sometimes deactivate metathesis catalysts, which could be a challenge in this reaction. nih.govbeilstein-journals.org

Radical Reactions Involving the Alkene

The double bond of the prop-1-enyl group is susceptible to attack by radicals.

Radical Addition: As mentioned in the context of hydrohalogenation, the addition of HBr can proceed via a radical mechanism under initiation by peroxides or UV light, leading to the anti-Markovnikov product. youtube.comyoutube.com Other radical species can also add across the double bond. For example, the addition of a trifluoromethyl radical could be used to introduce a CF3 group. nih.gov

Radical Polymerization: Under appropriate conditions with a radical initiator, the alkene could potentially undergo radical polymerization, although this is less common for internal alkenes compared to terminal ones.

Interplay of Bromine and Alkene Reactivity

The simultaneous presence of a halogen on the aromatic ring and an adjacent alkenyl side chain in this compound leads to a complex and interesting reactive profile. The reactivity of one functional group can be significantly influenced by the electronic and steric nature of the other, as well as by the choice of reagents and reaction conditions. This allows for selective transformations, making the compound a versatile building block in organic synthesis.

The electron-withdrawing nature of the pyrimidine ring deactivates the C5-position, making the bromine atom a good leaving group in nucleophilic aromatic substitution and cross-coupling reactions. This is a common feature among halogenated pyrimidines. At the same time, the prop-1-enyl group, a conjugated alkene, is susceptible to electrophilic attack. The proximity of these two groups can lead to competitive reactions or even intramolecular cyclizations under certain conditions.

For instance, in reactions involving electrophiles, the prop-1-enyl group is the more likely site of attack compared to the electron-deficient pyrimidine ring. However, the nature of the electrophile and the reaction conditions will determine the ultimate outcome. Strong electrophiles might react with the alkene, while palladium catalysts, for example, will preferentially facilitate cross-coupling reactions at the C-Br bond.

In a study on related 5-bromo-enones, a fascinating chemoselectivity was observed where the reaction with pyrazoles led to a 1,4-conjugated addition at the β-carbon of the enone system instead of the expected nucleophilic substitution of the bromine. researchgate.net This highlights that the electronic nature of the entire system, not just the individual functional groups, must be considered. While not a direct analogue, this suggests that the prop-1-enyl group in this compound could potentially direct nucleophilic attack to the pyrimidine ring in a conjugate fashion under specific circumstances.

Conversely, reactions that target the bromine atom, such as Suzuki or Sonogashira cross-coupling, are expected to proceed efficiently. The electron-deficient character of the pyrimidine ring enhances the electrophilicity of the carbon-bromine bond, which facilitates the oxidative addition step in palladium-catalyzed cycles. In such cases, the prop-1-enyl group would likely remain intact, provided the reaction conditions are mild enough not to induce its isomerization or decomposition.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanism Studies

The synthesis of 5-Bromo-4-(prop-1-enyl)pyrimidine is plausibly achieved through a palladium-catalyzed cross-coupling reaction. The most likely pathway is a Suzuki-Miyaura coupling, for which the catalytic cycle is well-documented. libretexts.orgnih.gov This cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition : The catalytic cycle begins with the oxidative addition of the 5-bromopyrimidine (B23866) derivative to a palladium(0) complex. This is often the rate-determining step in the cycle. libretexts.org The palladium(0) species inserts into the carbon-bromine bond, forming a square planar palladium(II) intermediate. libretexts.orgnih.gov The reactivity of the halide in this step generally follows the order I > OTf > Br > Cl. libretexts.org

Transmetalation : In this step, the prop-1-enyl group is transferred from an organoboron compound, such as (E)-prop-1-en-1-ylboronic acid, to the palladium(II) complex. nih.gov This process is typically facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex. nih.gov This boronate then reacts with the palladium(II) intermediate, displacing the bromide ligand and forming a new diorganopalladium(II) complex. nih.gov

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. In this concerted step, the pyrimidinyl and prop-1-enyl groups couple to form the final product, this compound, and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgnih.gov

Identification and Characterization of Reaction Intermediates

While direct spectroscopic characterization of intermediates in the specific synthesis of this compound is not available, the intermediates can be inferred from the general mechanism of Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. libretexts.orgnih.gov

Palladium(0) Complex : The active catalyst is a palladium(0) species, often stabilized by phosphine (B1218219) ligands. researchgate.net

Oxidative Addition Product (Palladium(II) Intermediate) : This is a square planar palladium(II) complex formed after the insertion of Pd(0) into the C-Br bond of the pyrimidine (B1678525) ring. libretexts.org For the synthesis of the target compound, this would be a (5-bromopyrimidin-4-yl)palladium(II) bromide complex.

Boronate Complex : The reaction of the organoboron compound with the base results in a more reactive boronate species.

Diorganopalladium(II) Complex : Formed during transmetalation, this intermediate contains both the pyrimidinyl and the prop-1-enyl groups bonded to the palladium center. nih.gov

Palladacycles : In some palladium-catalyzed reactions, particularly those involving C-H activation, palladacycle intermediates can be formed. rsc.org

Transition State Analysis

The transition states in the Suzuki-Miyaura coupling have been investigated through computational studies for analogous systems.

Oxidative Addition : The transition state for oxidative addition involves the initial formation of a Pd(0)-alkene π-complex, followed by the breaking of the carbon-halogen bond and the formation of the new carbon-palladium and palladium-halogen bonds. libretexts.org

Transmetalation : The exact nature of the transition state for transmetalation can vary depending on the specific substrates, ligands, and base used. It generally involves the coordination of the boronate to the palladium(II) center, followed by the transfer of the organic group.

Reductive Elimination : The transition state for reductive elimination is typically a three-centered C-C-Pd arrangement, leading to the formation of the new carbon-carbon bond and the reduction of the palladium center from Pd(II) to Pd(0).

Kinetic and Thermodynamic Aspects of Reactions

Kinetic and thermodynamic data for the specific synthesis of this compound are not published. However, general trends from related reactions can provide insights.

Table 1: General Influence of Reaction Parameters on Suzuki-Miyaura Coupling Kinetics

| Parameter | Influence on Reaction Rate | Reasoning |

|---|---|---|

| Halide Reactivity (Ar-X) | I > Br > Cl > F | Decreasing bond strength of the Carbon-Halogen bond facilitates oxidative addition. |

| Ligand Properties | Bulky, electron-donating ligands often increase the rate. | Enhances the electron density on the palladium center, promoting oxidative addition and stabilizing the catalytic species. |

| Base Strength | A stronger base can increase the rate. | More efficient formation of the reactive boronate species. |

| Solvent Polarity | Polar aprotic solvents are generally preferred. | Can influence the solubility of reactants and intermediates, and stabilize charged species in the catalytic cycle. |

Computational Insights into Reaction Mechanisms

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov While specific calculations for this compound are not available, DFT studies on similar systems provide valuable insights. researchgate.net

Mechanism Elucidation : Computational studies can map out the entire energy profile of the catalytic cycle, identifying the transition states and intermediates. This helps to confirm the sequence of elementary steps (oxidative addition, transmetalation, reductive elimination). researchgate.net

Role of Ligands : DFT calculations can model the effect of different ligands on the stability of intermediates and the energy barriers of transition states, aiding in the rational design of more efficient catalysts. nih.gov

Selectivity : For reactions where multiple products are possible, computational models can help to understand the origins of regio- and stereoselectivity by comparing the energy barriers of competing pathways. nih.gov For example, in reactions involving substituted alkenes, calculations can predict whether the coupling will occur at the alpha or beta carbon.

Table 2: Common Computational Methods and Their Applications in Studying Reaction Mechanisms

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculating the geometric and electronic structures of reactants, intermediates, and transition states. | Provides detailed energy profiles of the reaction pathway, bond lengths, and atomic charges. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large systems by treating the reactive center with high-level quantum mechanics and the surrounding environment with classical molecular mechanics. | Allows for the study of solvent and substituent effects on the reaction mechanism in a computationally efficient manner. |

| Ab initio methods | High-accuracy calculations for smaller model systems. | Provides benchmark data to validate the accuracy of more approximate methods like DFT. |

Structural Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are at the forefront of structural characterization, providing detailed information about the molecular framework and functional groups present in 5-Bromo-4-(prop-1-enyl)pyrimidine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: One-dimensional ¹H NMR spectroscopy provides critical information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the pyrimidine (B1678525) ring protons and the protons of the prop-1-enyl group. The chemical shifts (δ) and coupling constants (J) of the vinyl protons are particularly important for determining the configuration (E/Z isomerism) of the double bond.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. This technique is crucial for confirming the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring and the prop-1-enyl chain provide complementary information to the ¹H NMR data.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. COSY experiments identify proton-proton couplings within the molecule, helping to trace the spin systems of the pyrimidine ring and the prop-1-enyl side chain. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum provides characteristic absorption bands that confirm the presence of key structural features. For instance, C=C and C=N stretching vibrations are indicative of the pyrimidine ring and the alkenyl group. C-H stretching and bending vibrations for both the aromatic ring and the vinyl group will also be present. The presence of a C-Br stretching frequency would further confirm the bromo-substitution.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS allows for the unambiguous confirmation of the molecular formula, C₇H₇BrN₂. The isotopic pattern observed for the molecular ion, due to the presence of the bromine atom (with its two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance), provides further definitive evidence for the presence of bromine in the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyrimidine ring, being an aromatic system, and the conjugated prop-1-enyl group will exhibit characteristic absorption maxima (λmax) in the UV-Vis spectrum. These absorptions correspond to π→π* and n→π* electronic transitions. The position and intensity of these absorption bands can be influenced by the solvent and the substitution pattern on the pyrimidine ring, offering insights into the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides highly accurate data on bond lengths, bond angles, and torsional angles, allowing for the unambiguous determination of the molecular geometry and the stereochemistry of the prop-1-enyl group. A successful single-crystal X-ray diffraction analysis of this compound would provide a complete and detailed picture of its solid-state conformation and intermolecular interactions, such as packing forces and potential hydrogen bonding.

Chromatographic and Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating potential isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method to determine the purity of the compound. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any impurities or byproducts from the synthesis. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment.

Gas Chromatography (GC): For volatile and thermally stable compounds, Gas Chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful tool for purity analysis. GC separates components based on their boiling points and interactions with the stationary phase.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic character of 5-Bromo-4-(prop-1-enyl)pyrimidine is dictated by the interplay of the π-deficient pyrimidine (B1678525) ring and its substituents: the electron-withdrawing bromine atom and the π-conjugated prop-1-enyl group. The pyrimidine ring itself is an aromatic heterocycle with two nitrogen atoms at positions 1 and 3, which are more electronegative than carbon and thus decrease the π-electron density of the ring. wikipedia.org This inherent electron deficiency is further intensified by the bromine atom at the C5 position.

Density Functional Theory (DFT) calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to model the electronic properties of the molecule. Such calculations would reveal the distribution of electron density, molecular orbital energies, and the nature of the chemical bonds.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. For this compound, the HOMO is expected to be located primarily on the prop-1-enyl substituent and the pyrimidine ring, while the LUMO is likely to be centered on the electron-deficient pyrimidine ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment | ~2-3 D | Indicates polarity and potential for intermolecular interactions. |

| HOMO Energy | ~ -6.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | ~ -1.0 eV | Relates to the electron affinity and electron-accepting ability. |

Note: These are estimated values based on typical calculations for similar pyrimidine derivatives and are subject to variation depending on the computational method and basis set used.

Conformational Analysis and Stereochemical Considerations

The presence of the prop-1-enyl group introduces the possibility of different conformations and stereoisomers for this compound. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org

The primary conformational flexibility in this molecule arises from the rotation around the C4-C(prop-1-enyl) single bond. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformations. Steric hindrance between the methyl group of the prop-1-enyl chain and the pyrimidine ring will be a key factor in determining the preferred dihedral angle.

Furthermore, the double bond in the prop-1-enyl group gives rise to E/Z isomerism. The relative stability of the (E)- and (Z)-isomers can be assessed computationally by comparing their calculated total energies. The (E)-isomer, where the larger groups are on opposite sides of the double bond, is often, but not always, the more stable isomer due to reduced steric strain.

Table 2: Predicted Relative Energies of Conformers and Stereoisomers

| Isomer/Conformer | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| (E)-isomer, anti-periplanar | 0.0 (Reference) | Methyl group pointing away from the pyrimidine ring. |

| (E)-isomer, syn-periplanar | +2-4 | Methyl group pointing towards the pyrimidine ring (steric clash). |

| (Z)-isomer, anti-periplanar | +1-3 | Higher inherent energy due to cis-substituents on the double bond. |

Note: These are generalized predictions. The actual energy differences depend on the specific computational model.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers valuable tools for predicting the reactivity and selectivity of this compound in various chemical reactions. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. wikipedia.org Conversely, electrophilic substitution is generally difficult on the pyrimidine ring itself but may occur on the more electron-rich prop-1-enyl side chain.

Molecular electrostatic potential (MEP) maps can visually represent the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring, indicating their Lewis basicity, and a positive potential (blue) around the hydrogen atoms and the C2, C4, and C6 positions of the pyrimidine ring, highlighting their susceptibility to nucleophilic attack.

Fukui functions and local softness indices are other computational descriptors that can quantify the reactivity of different atomic sites towards nucleophilic, electrophilic, and radical attack. These analyses can predict the regioselectivity of reactions. For instance, in a nucleophilic aromatic substitution reaction, calculations might predict that the C4 position is the most likely site of attack, leading to the displacement of the prop-1-enyl group, or that the C2 or C6 positions could be activated under certain conditions.

Molecular Modeling of Reaction Pathways and Energetics

Beyond predicting static properties, computational chemistry can be used to model the entire course of a chemical reaction involving this compound. This involves locating the transition state (TS) structures and calculating the activation energies for different possible reaction pathways. science.org.ge

For example, in a Suzuki cross-coupling reaction at the C5 position, which would replace the bromine atom with a new carbon-carbon bond, computational modeling can elucidate the mechanism. This would involve modeling the oxidative addition of the palladium catalyst to the C-Br bond, the transmetalation step with the boronic acid derivative, and the final reductive elimination to yield the product and regenerate the catalyst. By comparing the energy barriers for each step, the rate-determining step of the reaction can be identified.

Similarly, the energetics of addition reactions to the prop-1-enyl side chain or nucleophilic substitution reactions on the pyrimidine ring can be modeled to understand the feasibility and selectivity of these transformations. researchgate.net

Design of Novel Transformations via Computational Methods

Computational chemistry is not only a tool for understanding existing chemistry but also a platform for designing new and innovative transformations. rsc.org By leveraging the insights gained from electronic structure and reactivity analyses, it is possible to propose novel reactions and catalysts for the functionalization of this compound.

For instance, based on the predicted electronic properties, one could computationally screen a library of catalysts for a specific desired transformation, such as a C-H activation/functionalization reaction on the pyrimidine ring or the prop-1-enyl side chain. Computational docking and molecular dynamics simulations could be used to study the interaction of this compound with the active site of an enzyme or a synthetic receptor, guiding the design of new bioactive molecules. rsc.org

Furthermore, by computationally exploring the reactivity of various functional group transformations on the pyrimidine scaffold, researchers can identify promising synthetic routes to novel derivatives with potentially interesting biological or material properties. This in-silico-driven approach can significantly accelerate the discovery and development of new chemical entities based on the this compound core structure. nih.gov

Applications As a Synthetic Intermediate in Organic Synthesis

Role as a Precursor for Diverse Organic Scaffolds

The unique substitution pattern of 5-Bromo-4-(prop-1-enyl)pyrimidine imparts a distinct chemical reactivity that makes it a valuable intermediate for the synthesis of a variety of organic scaffolds. smolecule.com The presence of both a reactive bromine atom and a functionalizable prop-1-enyl group allows for a stepwise and selective modification, leading to a diverse range of molecular frameworks.

The bromine atom at the 5-position of the pyrimidine (B1678525) ring is particularly susceptible to displacement by various nucleophiles, including amines, thiols, and alkoxides. smolecule.com This reactivity is enhanced by the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic aromatic substitution reactions. More significantly, the bromo-substituent serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. For instance, it is an ideal substrate for Sonogashira coupling reactions, where the carbon-bromine bond readily undergoes oxidative addition to a palladium(0) catalyst. smolecule.com This allows for the introduction of various alkyne-containing moieties, leading to the formation of 5-alkynylpyrimidines. These, in turn, can be further elaborated into a variety of heterocyclic systems through intramolecular cyclization reactions.

Similarly, Suzuki-Miyaura cross-coupling reactions can be employed to introduce a wide range of aryl and heteroaryl groups at the 5-position, creating bi-aryl or heteroaryl-pyrimidine scaffolds. mdpi.com The Heck coupling reaction also presents an avenue for further functionalization, allowing for the formation of new carbon-carbon bonds at the 5-position. nih.gov

The prop-1-enyl group at the 4-position offers additional opportunities for diversification. The double bond can undergo a variety of transformations, including oxidation to yield aldehydes or carboxylic acids, or reduction to the corresponding propyl group. smolecule.com Furthermore, the allylic nature of the propenyl group can be exploited in various transition metal-catalyzed allylic substitution reactions, allowing for the introduction of a wide range of nucleophiles.

The combination of these reactive sites allows for the generation of a multitude of scaffolds, as illustrated in the following table:

| Reaction Type at C5-Br | Reagent/Catalyst | Resulting Scaffold at C5 | Potential Reaction at C4-propenyl | Resulting Scaffold Feature at C4 |

| Sonogashira Coupling | Terminal Alkyne, Pd Catalyst, Cu Co-catalyst | Alkynyl Pyrimidine | Oxidation | Aldehyde/Carboxylic Acid |

| Suzuki-Miyaura Coupling | Boronic Acid, Pd Catalyst | Aryl/Heteroaryl Pyrimidine | Reduction | Propyl Group |

| Heck Coupling | Alkene, Pd Catalyst | Alkenyl Pyrimidine | Dihydroxylation | Diol |

| Nucleophilic Substitution | Amine/Thiol/Alkoxide | Amino/Thio/Alkoxy Pyrimidine | Epoxidation | Epoxide |

Integration into Complex Molecular Architectures

The dual reactivity of this compound makes it an attractive building block for the synthesis of complex molecular architectures, including natural product analogs and pharmaceutically relevant compounds. The ability to sequentially or orthogonally functionalize the two reactive sites allows for the controlled and systematic construction of intricate molecules.

For example, the 5-bromo position can be utilized as a starting point for the elaboration of a complex side chain via a series of cross-coupling reactions. Once the desired substituent is in place, the prop-1-enyl group can be modified to introduce further complexity. This stepwise approach is crucial in the total synthesis of natural products, where precise control over stereochemistry and functional group compatibility is paramount.

The pyrimidine core itself is a common motif in many biologically active molecules, including anticancer and antiviral agents. smolecule.com By using this compound as a starting material, medicinal chemists can readily access novel derivatives of known drugs or explore new chemical space in the search for improved therapeutic agents. For instance, the bromo-pyrimidine core can be functionalized to mimic the structures of known kinase inhibitors, with the prop-1-enyl group providing a vector for further modification to enhance potency or selectivity. nih.gov

Building Block in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening. nih.govnih.gov The goal of DOS is to populate chemical space with a wide range of molecular scaffolds, thereby increasing the probability of discovering novel biological probes and drug leads. This compound is an ideal starting material for DOS due to its inherent reactivity and the potential for divergent synthetic pathways.

Starting from this single precursor, a multitude of distinct molecular skeletons can be generated by applying different reaction conditions and reagents. For example, a library of compounds can be created by reacting this compound with a diverse set of boronic acids in a Suzuki-Miyaura coupling, followed by a range of transformations on the prop-1-enyl group. Alternatively, intramolecular reactions can be employed to generate fused heterocyclic systems.

A hypothetical DOS workflow starting from this compound could involve:

| Step 1: Reaction at C5-Br | Step 2: Reaction at C4-propenyl | Resulting Library of Scaffolds |

| Suzuki coupling with 20 different boronic acids | Oxidation to aldehyde, followed by reductive amination with 10 different amines | 200 unique pyrimidine derivatives with varied aryl and amino-propyl side chains |

| Sonogashira coupling with 15 different terminal alkynes | Intramolecular cyclization (e.g., Paal-Knorr pyrrole (B145914) synthesis) | 15 unique fused pyrimidine-pyrrole ring systems |

| Heck coupling with 10 different alkenes | Epoxidation followed by ring-opening with 5 different nucleophiles | 50 unique pyrimidine derivatives with functionalized side chains |

This approach allows for the efficient production of a large and diverse collection of compounds from a single, readily accessible starting material, which is a hallmark of an effective DOS strategy. nih.gov

Utility in the Synthesis of Labeled Compounds for Chemical Research

Isotopically labeled compounds are indispensable tools in chemical and biological research, enabling the study of reaction mechanisms, metabolic pathways, and drug-target interactions. The reactive handles on this compound provide convenient points for the introduction of isotopic labels, such as deuterium (B1214612) (²H), tritium (B154650) (³H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

The most straightforward approach for labeling involves the use of a labeled reagent in one of the synthetic steps. For example, a Sonogashira coupling with a ¹³C-labeled terminal alkyne would introduce a ¹³C label at the 5-position of the pyrimidine ring. This would allow for the tracking of the pyrimidine moiety in biological systems using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.

Similarly, the prop-1-enyl group can be a site for isotopic labeling. For instance, reduction of the double bond using deuterium gas (D₂) in the presence of a suitable catalyst would introduce two deuterium atoms into the propyl side chain. Alternatively, a labeled nucleophile could be introduced via an allylic substitution reaction.

The synthesis of radiolabeled compounds, for example with tritium, is also feasible. This would typically involve the reduction of the double bond with tritium gas or the use of a tritiated reagent in a coupling reaction. Such radiolabeled molecules are invaluable in binding assays and autoradiography studies.

| Labeling Strategy | Labeled Reagent | Position of Label | Application |

| Sonogashira Coupling | ¹³C-labeled terminal alkyne | C5-alkynyl group | Mechanistic studies, metabolic tracing |

| Suzuki-Miyaura Coupling | Deuterated boronic acid | C5-aryl group | NMR studies, pharmacokinetic analysis |

| Reduction | Deuterium gas (D₂) | C4-propyl chain | Mass spectrometry-based assays |

| Nucleophilic Substitution | ¹⁵N-labeled amine | Side chain attached to C5 | Elucidation of drug-target interactions |

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives has historically involved methods that are not always aligned with the principles of green chemistry, often requiring harsh reagents and significant energy input. powertechjournal.com Future research will focus on creating more efficient and environmentally benign pathways to 5-Bromo-4-(prop-1-enyl)pyrimidine and related structures.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly attractive for their efficiency and atom economy. acs.orgresearchgate.net An iridium-catalyzed MCR has been reported for synthesizing pyrimidines from amidines and alcohols, which are derivable from biomass, liberating only hydrogen and water as byproducts. acs.org Adapting such MCR strategies could provide direct, regioselective access to highly substituted pyrimidines like the target compound.

Green Solvents and Catalysts: A significant shift towards sustainable synthesis involves replacing hazardous solvents with greener alternatives like water or magnetized deionized water. researchgate.net The use of reusable, heterogeneous nanocatalysts (e.g., ZnO, ZnCr2O4) and organocatalysts can also reduce waste and simplify product isolation. researchgate.netnanobioletters.com

Energy-Efficient Methods: Techniques such as microwave and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. powertechjournal.comnanobioletters.com These approaches have been successfully applied to the synthesis of various pyrimidine derivatives and represent a promising avenue for optimizing the production of this compound. nanobioletters.com

| Approach | Key Features | Potential Advantages for Synthesis |

| Multicomponent Reactions (MCRs) | Single-pot reaction with multiple reactants | High atom economy, reduced waste, rapid library generation. acs.orgresearchgate.net |

| Green Catalysis | Use of reusable nanocatalysts or metal-free organocatalysts | Lower environmental impact, catalyst recyclability, simplified purification. researchgate.netnanobioletters.com |

| Alternative Energy Sources | Microwave or ultrasonic irradiation | Accelerated reaction rates, lower energy consumption, higher yields. powertechjournal.com |

| Sustainable Solvents | Water, magnetized water, or solvent-free conditions | Reduced toxicity and environmental harm, lower cost. powertechjournal.comresearchgate.net |

Exploration of Underexplored Reactivity Pathways

The structure of this compound offers two primary sites for chemical modification: the C5-bromine atom and the C4-propenyl group. While cross-coupling reactions at the C-Br bond are well-established for brominated heterocycles, future work can explore less conventional transformations. researchgate.net

C-H Activation: Direct functionalization of C-H bonds on the pyrimidine ring or the alkenyl side chain represents a highly atom-economical strategy. Research into selective C-H activation would bypass the need for pre-functionalized starting materials, streamlining synthetic sequences.

Reactivity of the Alkenyl Group: The prop-1-enyl substituent is a site for a variety of potential reactions that remain largely unexplored for this specific molecule. Future studies could investigate asymmetric dihydroxylation, epoxidation, or cycloaddition reactions to introduce new stereocenters and ring systems, thereby expanding the structural diversity of accessible derivatives.

Photocatalysis and Electrochemistry: These modern synthetic methods can enable unique transformations under mild conditions. Exploring the photocatalytic or electrochemical reactivity of this compound could unlock novel reaction pathways that are inaccessible through traditional thermal methods.

Innovations in Catalyst Design for Specific Transformations

The diversification of pyrimidine scaffolds heavily relies on catalytic methods, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. researchgate.netnih.gov Future innovations will focus on developing catalysts with enhanced performance and broader applicability.

Next-Generation Cross-Coupling Catalysts: Research is ongoing to develop catalysts that are more active, stable, and capable of functioning at very low loadings. This includes designing sophisticated ligands that promote efficient catalytic cycles and minimize deactivation pathways. researchgate.net The development of recyclable catalysts, such as those supported on polymer nanogels (CLPN-Pd), is also a key objective. researchgate.net

Non-Precious Metal Catalysis: To improve sustainability and reduce costs, there is a strong drive to replace precious metal catalysts like palladium with more abundant and less toxic metals such as nickel or iron. nih.govresearchgate.net Developing effective nickel-based catalytic systems for the cross-coupling reactions of this compound is a significant future goal.

Catalysts for Regioselective Reactions: For molecules with multiple potential reaction sites, designing catalysts that can selectively target one specific site is a major challenge. Future catalyst design will aim for high regioselectivity, for instance, enabling functionalization of the alkenyl group without affecting the C-Br bond, or vice-versa.

Advanced Analytical and Spectroscopic Tools for In-depth Study

A thorough understanding of the structure, properties, and reaction dynamics of this compound requires the application of advanced analytical techniques.

Multi-dimensional NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced 2D NMR techniques (COSY, HSQC, HMBC) are crucial for unambiguous structural assignment of complex derivatives. These methods can elucidate through-bond and through-space correlations, providing a complete picture of molecular connectivity and conformation.

In-situ Reaction Monitoring: Spectroscopic techniques like FT-IR and Raman spectroscopy, coupled with in-situ probes, allow for real-time monitoring of reaction progress. This provides valuable kinetic data and mechanistic insights, enabling rapid optimization of reaction conditions.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of synthesized compounds. mdpi.com Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which helps in the structural elucidation of unknown products and intermediates.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides definitive proof of structure, including absolute stereochemistry. mdpi.comresearchgate.net This technique is invaluable for understanding the precise three-dimensional arrangement of atoms and intermolecular interactions in the solid state. researchgate.net

| Technique | Application for this compound | Research Value |

| 2D NMR Spectroscopy | Unambiguous assignment of proton and carbon signals in complex derivatives. | Confirms constitution and connectivity. |

| In-situ Spectroscopy (e.g., FT-IR) | Real-time tracking of reactant consumption and product formation. | Provides kinetic data for reaction optimization and mechanistic study. |

| High-Resolution Mass Spectrometry | Accurate mass determination to confirm elemental formulas. | Verifies identity and purity of synthesized compounds. mdpi.com |

| Single-Crystal X-ray Diffraction | Precise determination of the 3D molecular structure and intermolecular interactions. | Provides definitive structural proof and insights into solid-state packing. mdpi.comresearchgate.net |

Potential Applications in Non-Biological Materials Science

While pyrimidines are famed for their biological roles, their unique electronic and structural properties also make them attractive candidates for materials science applications. The functional handles on this compound make it a promising building block for advanced materials.

Optoelectronics: Pyrimidine-containing compounds have been investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices. The pyrimidine core is electron-deficient, a useful property for designing materials for electron transport layers. The C5-bromo and C4-alkenyl groups on the target molecule provide synthetic vectors to incorporate it into larger conjugated systems or self-assembling structures for optoelectronic applications. rsc.org

Functional Polymers: The alkenyl group of this compound could act as a monomer for polymerization or copolymerization reactions. nih.gov This could lead to the creation of novel polymers with pendant pyrimidine units. The bromine atom could be retained for post-polymerization modification, allowing for the fine-tuning of the polymer's properties, such as its refractive index, conductivity, or affinity for other molecules. The synthesis of polymers from related diallylaminoethyl-pyrimidines has already been demonstrated. nih.gov

Coordination Polymers and Frameworks: The nitrogen atoms in the pyrimidine ring can act as ligands to coordinate with metal ions. This allows for the construction of metal-organic frameworks (MOFs) or coordination polymers. A pyrimidine-based tripyridyl ligand has been used to self-assemble with palladium ions to create a cage-like structure capable of encapsulating guest molecules. rsc.org The functional groups of this compound could be used to design ligands that form novel frameworks with tailored pore sizes and functionalities for applications in catalysis or gas storage.

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-4-(prop-1-enyl)pyrimidine, and what factors influence the choice of method?